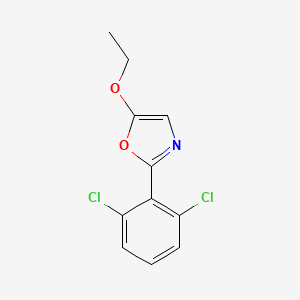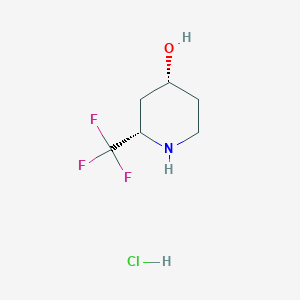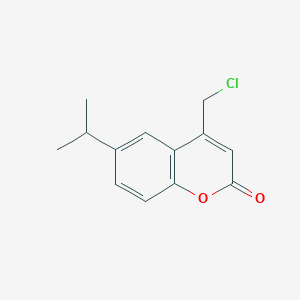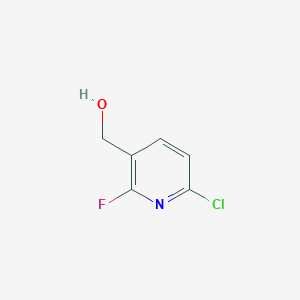![molecular formula C19H21ClN4O4S2 B2355620 N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride CAS No. 1215415-13-6](/img/structure/B2355620.png)
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride” is a complex organic compound. It contains several functional groups and rings, including a benzothiazole ring, a thiophene ring, a morpholine ring, and a carboxamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Scientific Research Applications
Antimicrobial Properties
A study explored the synthesis of similar compounds with potential antimicrobial properties. These compounds demonstrated efficacy against various bacterial and fungal strains, including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).
Anti-anoxic Activity
Another research focused on synthesizing compounds with anti-anoxic (AA) activity. It was discovered that some derivatives, similar in structure to the mentioned compound, exhibited potent AA activity (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).
Anticancer Potential
Research into N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, which are structurally related, demonstrated promising results for new anticancer agents (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).
Pharmacological Activity
A study on pharmacologically active benzo[b]thiophen derivatives, which share a similar chemical structure, included preliminary pharmacological study results (Chapman, Clarke, Gore, & Sharma, 1971).
Antibacterial and Antifungal Activities
Thiazole derivatives were studied for their diverse biological activities including antibacterial and antifungal properties (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).
properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrothiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2.ClH/c1-13-3-2-4-14-17(13)20-19(29-14)22(8-7-21-9-11-27-12-10-21)18(24)15-5-6-16(28-15)23(25)26;/h2-6H,7-12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUZPLUFJZUVKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-Cyano-3-ethoxy-N-(3-ethoxyspiro[3.4]octan-1-yl)prop-2-enamide](/img/structure/B2355537.png)









![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)

![1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B2355558.png)
![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)